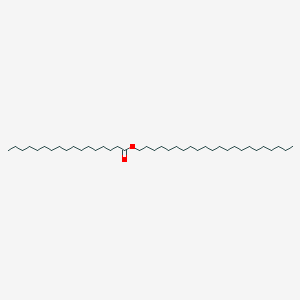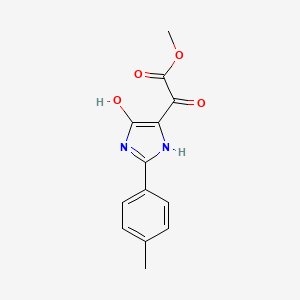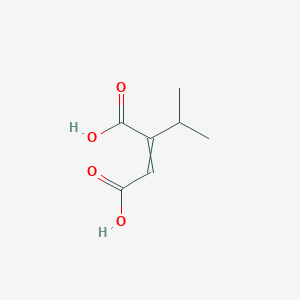![molecular formula C25H21AsBrNO2 B14655804 Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide CAS No. 51042-50-3](/img/structure/B14655804.png)
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide is a chemical compound with the molecular formula C25H20AsBrNO2 It is an organoarsenic compound that features a triphenylarsine group bonded to a (4-nitrophenyl)methyl group, with bromide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide typically involves the reaction of triphenylarsine with (4-nitrophenyl)methyl bromide. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification techniques to ensure efficient and cost-effective production on a larger scale.
化学反応の分析
Types of Reactions
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsonium oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Arsonium oxides.
Reduction: (4-Aminophenyl)methyltriphenylarsine.
Substitution: Various arsonium salts depending on the nucleophile used.
科学的研究の応用
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific cellular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
作用機序
The mechanism of action of Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide involves its interaction with molecular targets through its arsonium group. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, making it a valuable tool in biochemical research.
類似化合物との比較
Similar Compounds
Triphenylarsine: Lacks the (4-nitrophenyl)methyl group, making it less reactive in certain contexts.
(4-Nitrophenyl)methyltriphenylphosphonium bromide: Similar structure but with a phosphonium group instead of an arsonium group.
Uniqueness
Arsonium, [(4-nitrophenyl)methyl]triphenyl-, bromide is unique due to the presence of both the arsonium group and the (4-nitrophenyl)methyl group
特性
CAS番号 |
51042-50-3 |
|---|---|
分子式 |
C25H21AsBrNO2 |
分子量 |
522.3 g/mol |
IUPAC名 |
(4-nitrophenyl)methyl-triphenylarsanium;bromide |
InChI |
InChI=1S/C25H21AsNO2.BrH/c28-27(29)25-18-16-21(17-19-25)20-26(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-19H,20H2;1H/q+1;/p-1 |
InChIキー |
UHOXIIUJMREOPT-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)[As+](CC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


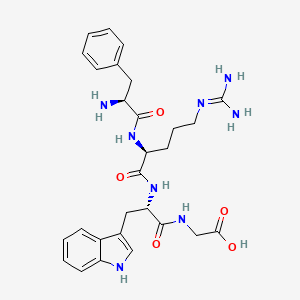


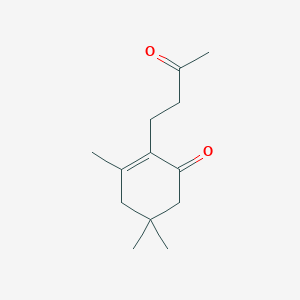
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]butane-1-sulfonic acid](/img/structure/B14655748.png)
![9-Chlorobenzo[h]isoquinoline](/img/structure/B14655752.png)

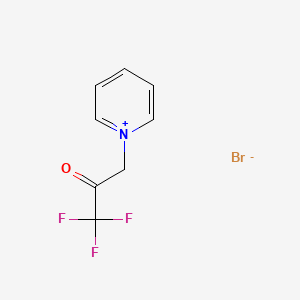

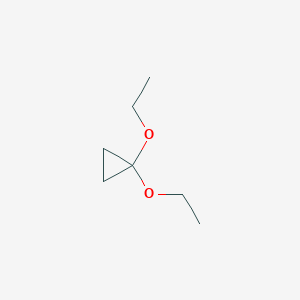
![Pyridine, 2-[5-(trimethylsilyl)-2-thienyl]-](/img/structure/B14655777.png)
